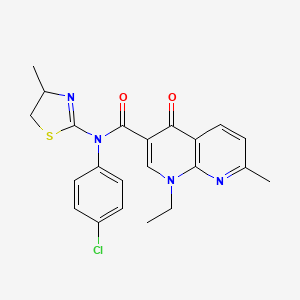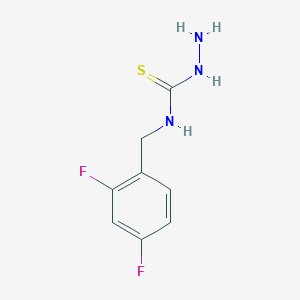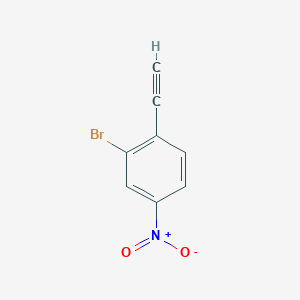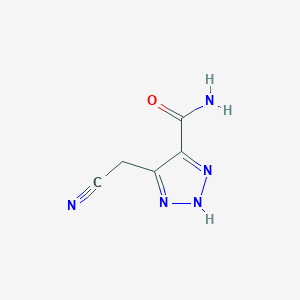
2,4-Dichloro-3-trifluoromethylbenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-3-trifluoromethylbenzenethiol is an organosulfur compound characterized by the presence of chlorine and trifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-trifluoromethylbenzenethiol typically involves the introduction of chlorine and trifluoromethyl groups onto a benzene ring followed by thiolation. One common method involves the chlorination of 3-trifluoromethylbenzenethiol using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and thiolation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
2,4-Dichloro-3-trifluoromethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to remove the chlorine or trifluoromethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Dechlorinated or defluorinated derivatives.
Substitution: Brominated or nitrated derivatives.
科学的研究の応用
2,4-Dichloro-3-trifluoromethylbenzenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dichloro-3-trifluoromethylbenzenethiol involves its interaction with molecular targets through its thiol group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The presence of chlorine and trifluoromethyl groups enhances its reactivity and specificity towards certain molecular pathways.
類似化合物との比較
Similar Compounds
2,4-Dichloro-3,5-difluorobenzoic acid: Similar in structure but with different functional groups.
1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the thiol group.
Uniqueness
2,4-Dichloro-3-trifluoromethylbenzenethiol is unique due to the combination of chlorine, trifluoromethyl, and thiol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific and industrial fields.
特性
CAS番号 |
1349716-86-4 |
|---|---|
分子式 |
C7H3Cl2F3S |
分子量 |
247.06 g/mol |
IUPAC名 |
2,4-dichloro-3-(trifluoromethyl)benzenethiol |
InChI |
InChI=1S/C7H3Cl2F3S/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2,13H |
InChIキー |
DPIYZYYIOAEOOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1S)Cl)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


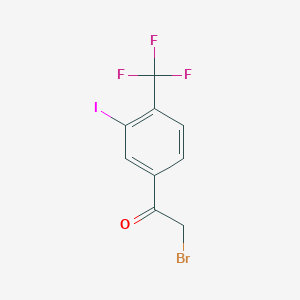
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
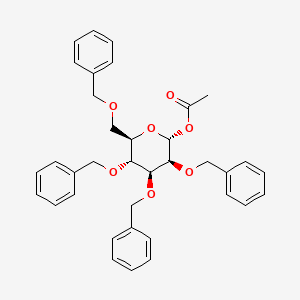
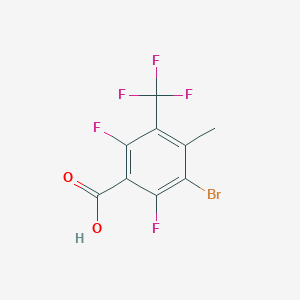
![4-Bromo-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyrimidine](/img/structure/B12860777.png)

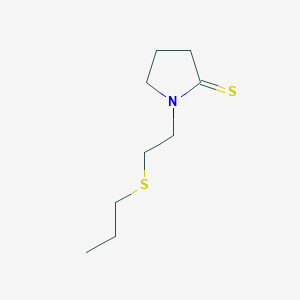
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
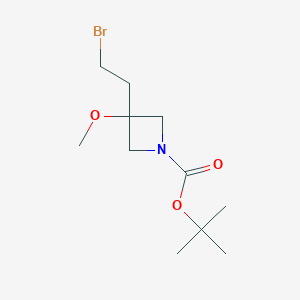
![2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12860806.png)
